molecular formula C9H14N2OS2 B1474417 (1S,2S)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclohexan-1-ol CAS No. 1932715-32-6

(1S,2S)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclohexan-1-ol

Cat. No.: B1474417
CAS No.: 1932715-32-6
M. Wt: 230.4 g/mol
InChI Key: DWQOMAVZFOCSKI-YUMQZZPRSA-N
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Description

(1S,2S)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclohexan-1-ol is a useful research compound. Its molecular formula is C9H14N2OS2 and its molecular weight is 230.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Ligand for Metal Complexes

1,3,4-thiadiazoles have been identified as excellent precursors for crystal engineering of organometallic materials, showing strong tendencies to form dimeric fragments when attached to metal atoms, such as copper(I), in a chelating-bridging mode. This property is pivotal for the development of materials chemistry, potentially influencing the synthesis of novel organometallic complexes with unique properties for catalysis or electronic applications (Ardan et al., 2017).

Scaffold for Pharmacological Compounds

The core structure of 1,3,4-thiadiazole has been widely utilized in medicinal chemistry due to its pharmacological significance. It serves as a promising scaffold for the design and synthesis of compounds with diverse biological activities. For instance, compounds derived from this core have shown potential as anticonvulsants, antimicrobial, and antifungal agents, highlighting the versatility of this scaffold in drug discovery (Gür et al., 2020).

Antimicrobial and Antifungal Activities

Several studies have focused on the synthesis and evaluation of 1,3,4-thiadiazole derivatives for their antimicrobial and antifungal properties. These compounds have demonstrated sensitivity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This suggests their potential for developing new antimicrobial and antifungal agents that could address the growing issue of resistance to existing drugs (Sych et al., 2019).

Aggregation-Induced Emission (AIE) Properties

The structural derivatives of 1,3,4-thiadiazole exhibit interesting optical properties, such as aggregation-induced emission (AIE). These properties are essential for developing new materials for optoelectronic applications, including organic light-emitting diodes (OLEDs) and fluorescence sensors. The ability of these compounds to exhibit different spectral forms upon aggregation opens avenues for their use in molecular sensing and imaging technologies (Matwijczuk et al., 2016).

Properties

IUPAC Name

(1S,2S)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS2/c1-6-10-11-9(13-6)14-8-5-3-2-4-7(8)12/h7-8,12H,2-5H2,1H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQOMAVZFOCSKI-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SC2CCCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)S[C@H]2CCCC[C@@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclohexan-1-ol
Reactant of Route 2
(1S,2S)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclohexan-1-ol
Reactant of Route 3
(1S,2S)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclohexan-1-ol
Reactant of Route 4
(1S,2S)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclohexan-1-ol
Reactant of Route 5
(1S,2S)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclohexan-1-ol
Reactant of Route 6
(1S,2S)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclohexan-1-ol

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